molecular formula C26H21FN2O3S B301380 2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Número de catálogo B301380
Peso molecular: 460.5 g/mol
Clave InChI: ONQOYZNLSXJILI-QRVIBDJDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one, also known as FMBI, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential as an anticancer agent.

Mecanismo De Acción

The mechanism of action of 2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics and cell cycle arrest. 2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one also induces the activation of caspases, which leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been found to have minimal toxicity in normal cells, indicating its potential as a selective anticancer agent. In addition, 2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been shown to exhibit good stability in biological fluids, suggesting its potential for in vivo applications.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is its potent anticancer activity against a wide range of cancer cell lines. However, its synthesis method is complex and requires multiple steps, which can be a limitation for lab experiments.

Direcciones Futuras

For 2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one research include the optimization of its synthesis method to improve yield and reduce complexity. In addition, further studies are needed to investigate its in vivo efficacy and potential for clinical applications. Other potential directions for 2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one research include the development of 2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives with improved pharmacological properties and the investigation of its potential as a radiosensitizer in cancer therapy.
Conclusion:
In conclusion, 2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a novel compound with potent anticancer activity and minimal toxicity in normal cells. Its mechanism of action involves the inhibition of tubulin polymerization and induction of apoptosis in cancer cells. While its synthesis method is complex, 2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has potential for further development as a selective anticancer agent. Future research directions include optimization of its synthesis method, investigation of its in vivo efficacy, and development of 2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives with improved pharmacological properties.

Métodos De Síntesis

The synthesis of 2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves the reaction of 2-aminothiazole with 4-(4-fluorobenzyl)oxy-3-methoxybenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then reacted with 7,8-dimethyl-1,3-dihydro-2H-benzo[d]imidazole-2-one in the presence of acetic anhydride and triethylamine. The final product is obtained after purification through column chromatography.

Aplicaciones Científicas De Investigación

2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been found to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, colon, and ovarian cancer cells. In addition, 2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis in cancer cells.

Propiedades

Nombre del producto

2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Fórmula molecular

C26H21FN2O3S

Peso molecular

460.5 g/mol

Nombre IUPAC

(2Z)-2-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-5,6-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C26H21FN2O3S/c1-15-4-10-20-24(16(15)2)28-26-29(20)25(30)23(33-26)13-18-7-11-21(22(12-18)31-3)32-14-17-5-8-19(27)9-6-17/h4-13H,14H2,1-3H3/b23-13-

Clave InChI

ONQOYZNLSXJILI-QRVIBDJDSA-N

SMILES isomérico

CC1=C(C2=C(C=C1)N3C(=O)/C(=C/C4=CC(=C(C=C4)OCC5=CC=C(C=C5)F)OC)/SC3=N2)C

SMILES

CC1=C(C2=C(C=C1)N3C(=O)C(=CC4=CC(=C(C=C4)OCC5=CC=C(C=C5)F)OC)SC3=N2)C

SMILES canónico

CC1=C(C2=C(C=C1)N3C(=O)C(=CC4=CC(=C(C=C4)OCC5=CC=C(C=C5)F)OC)SC3=N2)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.